3-Hydroxy-2,8-dimethylnonan-5-one
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Overview
Description
3-Hydroxy-2,8-dimethylnonan-5-one is an organic compound that belongs to the class of ketones It features a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,8-dimethylnonan-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,8-dimethylnonan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted ketones.
Scientific Research Applications
3-Hydroxy-2,8-dimethylnonan-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,8-dimethylnonan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and influence metabolic pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3-Hydroxy-2-methylpentan-5-one
- 2,8-Dimethylnonan-5-one
- 3-Hydroxy-2,8-dimethylundecan-5-one
Comparison: 3-Hydroxy-2,8-dimethylnonan-5-one stands out due to its unique combination of hydroxyl and carbonyl groups, which confer distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
63468-03-1 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-hydroxy-2,8-dimethylnonan-5-one |
InChI |
InChI=1S/C11H22O2/c1-8(2)5-6-10(12)7-11(13)9(3)4/h8-9,11,13H,5-7H2,1-4H3 |
InChI Key |
VBNXHBBVIZIRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(C(C)C)O |
Origin of Product |
United States |
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